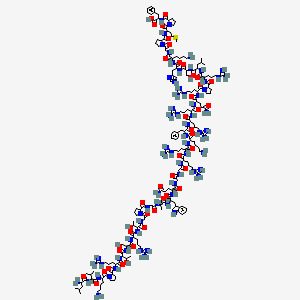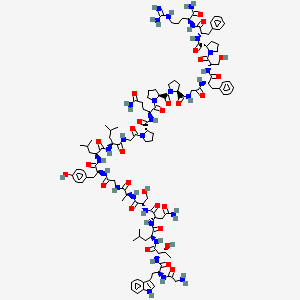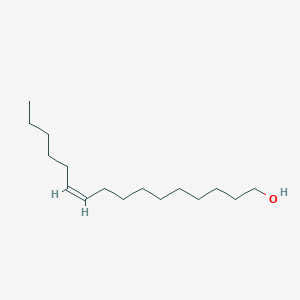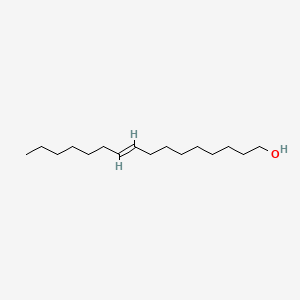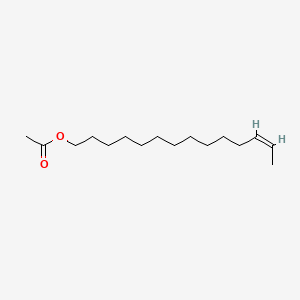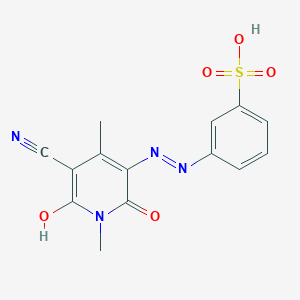
Bis-L-phenylalanylcyclohexanedimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as the creation of new dimethacrylate monomers derived from tricyclo[5.2.1.0(2,6)]-decanedimethanol for dental resin systems, illustrates the potential methodologies that could be applied in synthesizing Bis-L-phenylalanylcyclohexanedimethanol (Yin, Liu, & He, 2016). This process involves reactions between cyclohexanedimethanol derivatives and specific methacrylate to achieve desired physicochemical properties.
Molecular Structure Analysis
Molecular structure analysis of compounds similar to Bis-L-phenylalanylcyclohexanedimethanol can be conducted through spectroscopic investigations, including X-ray, NMR, and TD-DFT studies. Such analyses have been instrumental in confirming molecular structures and understanding the compound's configuration, as seen in the synthesis and study of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone (Barakat et al., 2015).
Chemical Reactions and Properties
Exploring the chemical reactions and properties of Bis-L-phenylalanylcyclohexanedimethanol involves understanding its reactivity and interactions with other compounds. For instance, the conversion of bis(2-hydroxyethylene terephthalate) into 1,4-cyclohexanedimethanol by selective hydrogenation using RuPtSn/Al2O3 demonstrates the potential chemical reactions involving cyclohexanedimethanol derivatives (Hou et al., 2016).
Physical Properties Analysis
The physical properties of compounds like Bis-L-phenylalanylcyclohexanedimethanol, including solubility, thermal stability, and polymerization behavior, are crucial for their application in materials science. Studies on similar compounds provide insights into these properties, as seen in the synthesis and characterization of new highly organosoluble poly(ether imide)s derived from 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane dianhydride, highlighting the impact of the cyclohexane ring on solubility and thermal behavior (Liaw, Hsu, & Liaw, 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific functional groups or conditions, are vital for the functional application of Bis-L-phenylalanylcyclohexanedimethanol. Research on the synthesis and characterization of cardo poly(ether-ester)s containing 1,1-bis (4-hydroxyphenyl) cyclohexane in the main chain provides an example of how the cyclohexane moiety influences the polymer's chemical properties, such as resistance to acids, bases, and biological activity (Latha & Murugavel, 2016).
Aplicaciones Científicas De Investigación
Polymer Science and Material Chemistry
Polymer Development
Research on the synthesis of 1,4-Cyclohexanedimethanol (CHDM), a compound structurally related to Bis-L-phenylalanylcyclohexanedimethanol, highlights its use as a valuable monomer in the polymer industry. CHDM is derived from Bis(2-hydroxyethylene terephthalate) (BHET), showcasing its application in creating high-performance polymers from recycled materials (Hou Danfeng et al., 2016).
Dental Materials
A study on the development of Bis-GMA-free dental resin systems explored the use of dimethacrylate monomers derived from cyclohexanediol analogs, indicating the relevance of cyclohexane-based compounds in biomedical material science (Mei Yin et al., 2016).
Self-Healing Materials
Research involving aromatic disulfide metathesis at room temperature utilized bis(4-aminophenyl) disulfide as a dynamic crosslinker for self-healing poly(urea–urethane) elastomers. This illustrates the potential of bis-cyclohexane compounds in developing advanced materials with self-healing properties (A. Rekondo et al., 2014).
Catalysis and Synthesis
Catalytic Applications
A study on the catalytic activity of copper complexes for alkane and alcohol oxidation under mild conditions suggests that compounds structurally related to Bis-L-phenylalanylcyclohexanedimethanol could be explored for their catalytic properties, particularly in oxidation reactions (Manas Sutradhar et al., 2018).
Synthetic Chemistry
In synthetic chemistry, the regioselective iodination of BINAP dioxide to produce 5,5'-diiodoBINAP dioxide demonstrates the potential for creating complex organic compounds from simpler cyclohexane-based precursors, which could be relevant for the synthesis of Bis-L-phenylalanylcyclohexanedimethanol analogs (T. Shimada et al., 2005).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis-L-phenylalanylcyclohexanedimethanol involves the coupling of two molecules of L-phenylalanylcyclohexanedimethanol through a peptide bond formation.", "Starting Materials": [ "L-phenylalanylcyclohexanedimethanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diethyl ether", "Acetic acid" ], "Reaction": [ "Step 1: Activation of L-phenylalanylcyclohexanedimethanol with DCC and NHS in DMF to form an activated ester intermediate.", "Step 2: Addition of a second molecule of activated L-phenylalanylcyclohexanedimethanol to the intermediate to form a peptide bond.", "Step 3: Purification of the product by precipitation with diethyl ether and recrystallization from acetic acid." ] } | |
Número CAS |
205654-87-1 |
Nombre del producto |
Bis-L-phenylalanylcyclohexanedimethanol |
Fórmula molecular |
C₂₆H₃₄N₂O₄ |
Peso molecular |
438.56 |
Sinónimos |
L-Phenylalanine 1,4-Cyclohexanediylbis(methylene) Ester; 1,4-Cyclohexanedimethanol Bis(L-phenylalanine) Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




